discovery and characterization of (9Z,12Z)-hexadecadienoyl-CoA
discovery and characterization of (9Z,12Z)-hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Hexadecadienoyl-CoA is a di-unsaturated fatty acyl-coenzyme A molecule with a 16-carbon chain. While its existence is recognized and it is available through commercial suppliers, detailed scientific literature specifically documenting its discovery, comprehensive characterization, and precise biological roles remains notably sparse. This guide synthesizes the available information on this molecule, placing it within the broader context of fatty acid metabolism and analysis. It also outlines putative biosynthetic pathways and provides general experimental frameworks that can be adapted for its study, addressing the current knowledge gap in the field.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in both anabolic and catabolic pathways. They are substrates for a vast array of enzymes involved in energy production through β-oxidation, lipid biosynthesis (e.g., triglycerides, phospholipids (B1166683), and sphingolipids), and protein acylation. The specific structure of the acyl chain, including its length and degree of unsaturation, dictates its metabolic fate and signaling functions.
(9Z,12Z)-Hexadecadienoyl-CoA, with its C16:2Δ9z,12z configuration, is a polyunsaturated fatty acyl-CoA. While less common than its 18-carbon counterpart, linoleoyl-CoA, it holds potential significance in cellular processes where specific C16 fatty acids are involved. This document aims to provide a comprehensive technical overview of (9Z,12Z)-hexadecadienoyl-CoA, consolidating known chemical data and inferring its biological context from related research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H28O2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 252.39 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Liquid | --INVALID-LINK--[1] |
| Purity (Commercial) | >98% | --INVALID-LINK--[2] |
| Storage Conditions | Freezer | --INVALID-LINK--[2] |
| Synonyms | Palmitolinoleic acid, (Z,Z)-9,12-Hexadecadienoic acid | --INVALID-LINK--[2] |
Putative Biosynthesis and Metabolism
While the specific metabolic pathways involving (9Z,12Z)-hexadecadienoyl-CoA have not been explicitly detailed in the literature, its biosynthesis can be inferred from our understanding of fatty acid metabolism.
Biosynthesis of the Precursor Fatty Acid
The precursor, (9Z,12Z)-hexadecadienoic acid, is likely synthesized from palmitic acid (16:0) through the action of fatty acid desaturases. The key enzyme in this process is likely Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. FADS2 is known for its promiscuous activity on various fatty acid substrates, including C16 fatty acids.[3][4][5][6] The proposed pathway would involve the sequential desaturation of palmitic acid.
Caption: Putative biosynthetic pathway of (9Z,12Z)-hexadecadienoyl-CoA.
Activation to Acyl-CoA
Once synthesized, (9Z,12Z)-hexadecadienoic acid must be activated to its CoA thioester to participate in metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA ligases (FACL).[7][8] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA.
Caption: Activation of (9Z,12Z)-hexadecadienoic acid to its CoA ester.
Experimental Protocols for Characterization
Detailed experimental protocols for the synthesis and characterization of (9Z,12Z)-hexadecadienoyl-CoA are not available. However, established methods for other fatty acyl-CoAs can be adapted.
Enzymatic Synthesis
A common method for the synthesis of fatty acyl-CoAs is through the enzymatic reaction catalyzed by an acyl-CoA synthetase.
Protocol: Enzymatic Synthesis of (9Z,12Z)-Hexadecadienoyl-CoA
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Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):
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(9Z,12Z)-hexadecadienoic acid (e.g., 100 µM)
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Coenzyme A (e.g., 150 µM)
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ATP (e.g., 5 mM)
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MgCl2 (e.g., 10 mM)
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Recombinant acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)
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Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
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Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying the mixture.
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Purification: Purify the synthesized (9Z,12Z)-hexadecadienoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.
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Condition the cartridge with methanol and then equilibrate with the buffer used in the reaction.
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Load the reaction mixture onto the cartridge.
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Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove unreacted CoA and ATP.
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Elute the acyl-CoA with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
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Storage: Resuspend the purified (9Z,12Z)-hexadecadienoyl-CoA in a suitable buffer and store at -80°C.
Characterization by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoAs.[9][10][11][12]
Protocol: LC-MS/MS Analysis of (9Z,12Z)-Hexadecadienoyl-CoA
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Chromatographic Separation:
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Column: Use a reverse-phase C18 column suitable for lipid analysis.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Develop a gradient from a low to a high percentage of mobile phase B to elute the acyl-CoA.
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Mass Spectrometry Detection:
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Ionization Mode: Use positive electrospray ionization (ESI+).
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MS1 Scan: Scan for the precursor ion of (9Z,12Z)-hexadecadienoyl-CoA. The exact mass will depend on the adduct formed (e.g., [M+H]+).
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MS/MS Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion. Characteristic fragment ions for acyl-CoAs include the loss of the acyl chain and fragments corresponding to the coenzyme A moiety.
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Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[13][14][15]
Protocol: NMR Analysis of (9Z,12Z)-Hexadecadienoyl-CoA
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Sample Preparation: Dissolve a sufficient amount of purified (9Z,12Z)-hexadecadienoyl-CoA in a deuterated solvent (e.g., D2O or deuterated methanol).
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1H NMR: Acquire a 1H NMR spectrum to identify protons associated with the fatty acyl chain (olefinic protons, allylic protons, methylene (B1212753) protons, and terminal methyl group) and the coenzyme A moiety.
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13C NMR: Acquire a 13C NMR spectrum to identify the corresponding carbon signals.
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2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons and confirm the structure.
Potential Biological Significance and Future Directions
Given the lack of specific research, the biological significance of (9Z,12Z)-hexadecadienoyl-CoA can only be extrapolated from the known roles of other polyunsaturated fatty acyl-CoAs.
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Membrane Fluidity: Incorporation of the (9Z,12Z)-hexadecadienoyl moiety into phospholipids could influence the fluidity and physical properties of cellular membranes.
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Signaling Precursor: It could serve as a precursor for the synthesis of signaling molecules, analogous to how arachidonoyl-CoA is a precursor for eicosanoids.
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Gene Regulation: Long-chain acyl-CoAs are known to regulate the activity of transcription factors involved in lipid metabolism.
The field would greatly benefit from studies aimed at:
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Confirming its natural occurrence: Utilizing advanced lipidomics platforms to identify and quantify (9Z,12Z)-hexadecadienoyl-CoA in various biological samples.
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Elucidating its biosynthetic pathway: Using genetic and biochemical approaches to identify the specific desaturases and acyl-CoA synthetases responsible for its production.
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Investigating its metabolic fate: Determining the enzymes and pathways that utilize (9Z,12Z)-hexadecadienoyl-CoA as a substrate.
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Exploring its role in signaling: Investigating its potential to act as a signaling molecule or a precursor to signaling molecules.
Conclusion
(9Z,12Z)-Hexadecadienoyl-CoA represents an understudied molecule in the complex landscape of lipid metabolism. While its basic chemical identity is established, a significant gap exists in our understanding of its discovery, detailed characterization, and biological function. The experimental frameworks outlined in this guide provide a starting point for researchers to begin to unravel the roles of this specific fatty acyl-CoA in health and disease. Future research in this area is crucial for a more complete understanding of the diversity and function of fatty acyl-CoAs in biological systems.
References
- 1. 9(Z),12(Z)-Hexadecadienoic acid - CD Biosynsis [biosynsis.com]
- 2. larodan.com [larodan.com]
- 3. Apocryphal FADS2 activity promotes fatty acid diversification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. magritek.com [magritek.com]
